molecular formula C22H23N3O3 B2592948 N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-40-9

N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2592948
CAS RN: 898438-40-9
M. Wt: 377.444
InChI Key: SOHBJTZAWNQAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinone Reductase Enzyme Activity in Cancer Research

Clinical Implications of High NQO1 Expression in Breast Cancers NAD(P)H: quinone oxidoreductase 1 (NQO1) has been identified as playing a significant role in detoxifying chemical stressors, suggesting its involvement in carcinogenesis and tumor progression. A study exploring the clinicopathological significance of NQO1 in breast cancer indicated that high-level expression of NQO1 correlates with late clinical stages, poor differentiation, and poorer survival rates, suggesting its potential as a biomarker for evaluating breast cancer prognosis (Yang et al., 2014).

Metabolism of Heterocyclic Amines

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines Heterocyclic amines (HCA), known carcinogens, show higher protein and DNA adduct levels in humans compared to rodents, suggesting differences in metabolism and bioactivation between species. This research highlights the need for accurate models to study HCA exposure and its implications on human health, potentially relevant to understanding the metabolism of complex compounds (Turteltaub et al., 1999).

Phase 1 Study of ARQ 761

Phase 1 Study of ARQ 761 ARQ 761, a β-lapachone analogue, targets NQO1 in tumors to induce cancer cell death. This study aimed to determine the safety and efficacy of ARQ 761, highlighting the importance of NQO1 expression in solid tumors and suggesting the therapeutic potential of targeting NQO1 with novel compounds. The research provides a basis for the development of cancer treatments using enzyme-targeted therapies (Gerber et al., 2018).

NQO1 Polymorphism and Cancer Risk

NAD(P)HQuinone Oxidoreductase 1 (NQO1) P187S Polymorphism and Prostate Cancer Risk

This study investigated the association between a polymorphism in NQO1 and the risk of prostate cancer, finding no significant correlation. It highlights the complexity of genetic factors in cancer risk and the role of NQO1 activity, which may be indirectly relevant to understanding how specific compounds interact with genetic variations (Stoehr et al., 2012).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-13-5-3-6-14(2)19(13)24-22(28)21(27)23-17-11-15-7-4-10-25-18(26)9-8-16(12-17)20(15)25/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHBJTZAWNQAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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